molecular formula C8H9BrFNO B12125261 2-Amino-1-(3-bromo-4-fluorophenyl)ethan-1-OL

2-Amino-1-(3-bromo-4-fluorophenyl)ethan-1-OL

Cat. No.: B12125261
M. Wt: 234.07 g/mol
InChI Key: UJBTVWSRZMUEEX-UHFFFAOYSA-N
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Description

2-Amino-1-(3-bromo-4-fluorophenyl)ethan-1-OL is an organic compound characterized by the presence of an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-bromo-4-fluorophenyl)ethan-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-bromo-4-fluoroaniline.

    Reaction with Epichlorohydrin: The aniline derivative is reacted with epichlorohydrin under basic conditions to form an epoxide intermediate.

    Ring Opening: The epoxide ring is then opened using ammonia or an amine to introduce the amino group, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: Utilizing batch reactors for controlled reaction conditions.

    Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, ensuring consistent quality and yield.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-bromo-4-fluorophenyl)ethan-1-OL can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a fluorophenyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Alcohols or amines for substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 2-Amino-1-(4-fluorophenyl)ethan-1-OL.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-Amino-1-(3-bromo-4-fluorophenyl)ethan-1-OL has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-bromo-4-fluorophenyl)ethan-1-OL involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Signal Transduction Pathways: It may modulate signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-(3-bromo-5-fluorophenyl)ethan-1-OL: Similar structure but with a different position of the fluorine atom.

    2-Amino-1-(3-chloro-4-fluorophenyl)ethan-1-OL: Contains a chlorine atom instead of bromine.

    2-Amino-1-(3-bromo-4-methylphenyl)ethan-1-OL: Contains a methyl group instead of fluorine.

Uniqueness

2-Amino-1-(3-bromo-4-fluorophenyl)ethan-1-OL is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds

Properties

Molecular Formula

C8H9BrFNO

Molecular Weight

234.07 g/mol

IUPAC Name

2-amino-1-(3-bromo-4-fluorophenyl)ethanol

InChI

InChI=1S/C8H9BrFNO/c9-6-3-5(8(12)4-11)1-2-7(6)10/h1-3,8,12H,4,11H2

InChI Key

UJBTVWSRZMUEEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CN)O)Br)F

Origin of Product

United States

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